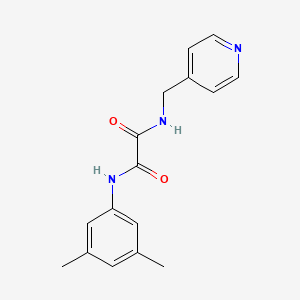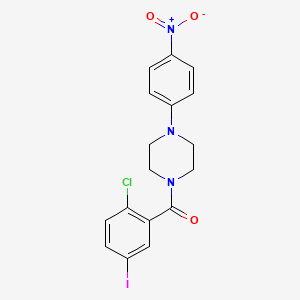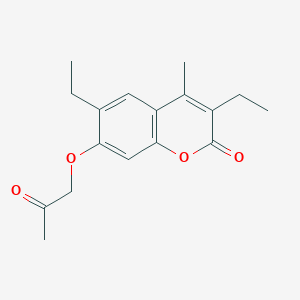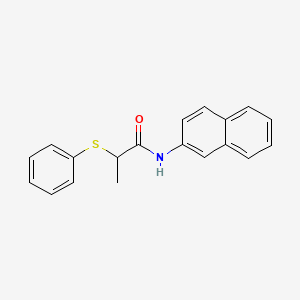
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate the immune response and have a neuroprotective effect.
Mechanism of Action
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide acts as a ligand for the TSPO, which is a protein that is located on the outer membrane of mitochondria. TSPO is involved in the regulation of various cellular processes such as cholesterol transport, steroid synthesis, and apoptosis. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide binds to TSPO and modulates its activity, leading to the modulation of immune response and neuroprotection.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects. It reduces inflammation and oxidative stress in the brain, which are major contributors to neurodegenerative diseases. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its high specificity for TSPO. This allows for the selective modulation of TSPO activity without affecting other cellular processes. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other TSPO ligands, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One of the major areas of research is in the development of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide analogs with improved pharmacological properties. These analogs can have increased specificity and potency for TSPO, as well as improved solubility in water.
Another area of research is in the development of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide-based therapeutics for the treatment of neurodegenerative diseases and cancer. These therapeutics can be designed to have targeted delivery to specific cells or tissues, as well as improved pharmacokinetic properties.
In conclusion, N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising compound with potential therapeutic applications in various diseases. Its specificity for TSPO and its ability to modulate the immune response and have a neuroprotective effect make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 3,5-dimethylbenzoic acid with 4-pyridinemethanol to form the corresponding ester. The ester is then reacted with ethylenediamine to produce N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. It also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain.
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-3-5-17-6-4-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLSZAEHLKFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)

![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)